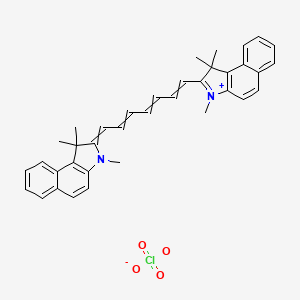

2-(7-(1,3-Dihydro-1,1,3-trimethyl-2H-benz(e)indol-2-ylidene)hepta-1,3,5-trienyl)-1,1,3-trimethyl-1H-benz(e)indolium perchlorate

描述

This compound is a cyanine dye characterized by a heptamethine chain bridging two benz[e]indole moieties, each substituted with three methyl groups. Its chemical formula is C₃₇H₃₇N₂·ClO₄, and it is commonly identified by synonyms such as 1,1',3,3,3',3'-hexamethylindotricarbocyanine perchlorate and 2-(7-(1,3-dihydro-1,1,3-trimethyl-2H-benz[e]indol-2-ylidene)hepta-1,3,5-trienyl)-1,1,3-trimethyl-1H-benz[e]indolium perchlorate . The perchlorate counterion enhances stability, making it suitable for applications in photonics, organic electronics, and fluorescence labeling.

属性

CAS 编号 |

23178-67-8 |

|---|---|

分子式 |

C37H37ClN2O4 |

分子量 |

609.2 g/mol |

IUPAC 名称 |

(2Z)-1,1,3-trimethyl-2-[(2E,4E,6E)-7-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)hepta-2,4,6-trienylidene]benzo[e]indole;perchlorate |

InChI |

InChI=1S/C37H37N2.ClHO4/c1-36(2)32(38(5)30-24-22-26-16-12-14-18-28(26)34(30)36)20-10-8-7-9-11-21-33-37(3,4)35-29-19-15-13-17-27(29)23-25-31(35)39(33)6;2-1(3,4)5/h7-25H,1-6H3;(H,2,3,4,5)/q+1;/p-1 |

InChI 键 |

QVHVXEVQPNDOFD-UHFFFAOYSA-M |

SMILES |

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC=CC=CC=C4C(C5=C(N4C)C=CC6=CC=CC=C65)(C)C)C.[O-]Cl(=O)(=O)=O |

手性 SMILES |

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)/C=C/C=C/C=C/C=C\4/C(C5=C(N4C)C=CC6=CC=CC=C65)(C)C)C.[O-]Cl(=O)(=O)=O |

规范 SMILES |

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC=CC=CC=C4C(C5=C(N4C)C=CC6=CC=CC=C65)(C)C)C.[O-]Cl(=O)(=O)=O |

其他CAS编号 |

23178-67-8 |

Pictograms |

Irritant |

产品来源 |

United States |

生物活性

The compound 2-(7-(1,3-Dihydro-1,1,3-trimethyl-2H-benz(e)indol-2-ylidene)hepta-1,3,5-trienyl)-1,1,3-trimethyl-1H-benz(e)indolium perchlorate (CAS No. 134127-48-3) is a complex indolium derivative known for its potential biological activities. This article reviews the biological activity of this compound based on existing research and data.

Molecular Formula: C47H47ClN2O3S

Molecular Weight: 755.41 g/mol

Appearance: Solid at room temperature

Solubility: Soluble in organic solvents

The biological activity of this compound is primarily attributed to its structural characteristics that allow it to interact with various biological targets. The indole moiety is known for its role in pharmacology due to its ability to mimic neurotransmitters and bind to receptors.

Anticancer Activity

Several studies have indicated that indole derivatives possess significant anticancer properties. The compound has shown promise in photodynamic therapy (PDT), where it can be activated by light to produce reactive oxygen species (ROS) that induce apoptosis in cancer cells.

Anti-inflammatory Activity

Indole derivatives have been reported to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammation. Studies suggest that the compound may exhibit dual inhibitory activity against COX enzymes and lipoxygenases (5-LOX), contributing to its anti-inflammatory effects.

Study 1: Anticancer Efficacy

A study evaluated the efficacy of a similar indole derivative in PDT. The results indicated a significant reduction in tumor size in treated groups compared to controls, suggesting that compounds with similar structures may exhibit comparable anticancer effects.

Study 2: Antimicrobial Screening

In vitro tests on related indole compounds showed selective antibacterial activity against E. coli and Salmonella enterica. While specific data for the compound under discussion is lacking, the structural similarities suggest potential effectiveness.

Data Table: Summary of Biological Activities

相似化合物的比较

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Cyanine dyes share a polymethine backbone but differ in chain length, substituents, and counterions. Key comparisons include:

- Indocyanine Green (ICG) incorporates sulfobutyl groups, enhancing water solubility for biomedical use. Its peak absorption at 800 nm enables deep-tissue imaging, contrasting with the target compound’s likely NIR absorption .

- Brominated analogs (e.g., CAS 726185-88-2) introduce halogens to improve photostability and redox properties, though their spectral data remain undocumented .

- Shorter-chain variants (e.g., propenyl-linked indolium iodide) exhibit visible-range absorption (λmax = 546 nm), highlighting the role of conjugation length in tuning optical properties .

Counterion Variants

Counterions influence solubility and stability:

- Perchlorate salts are preferred for their stability under ambient conditions but require careful handling due to oxidative hazards .

- Hexafluorophosphate salts improve solubility in non-polar solvents, advantageous in organic electronics .

Spectral and Functional Comparisons

准备方法

Starting Materials

- 1,1,3-Trimethyl-1H-benz[e]indolium salts: Prepared via alkylation of benz[e]indole derivatives, often using methyl iodide or similar alkylating agents.

- Polymethine linker precursor: Typically a reactive aldehyde or equivalent with a hepta-1,3,5-trienyl backbone.

- Perchloric acid or perchlorate salts: To form the perchlorate salt of the final compound.

Reaction Conditions

- Solvent: High boiling aprotic solvents such as xylene, acetone, or mixtures of isopropanol and water are used to dissolve reactants and facilitate the condensation reaction.

- Temperature: Reflux or elevated temperatures (55–60°C) are employed to drive the condensation to completion.

- pH Control: The pH is adjusted to mildly basic conditions (pH 7.5–8.5) with diluted sodium hydroxide to optimize reaction conditions and stability.

- Reaction Time: Typically several hours with stirring to ensure complete reaction and formation of the conjugated system.

Purification and Crystallization

- The crude reaction mixture is filtered to remove insoluble impurities.

- Sodium iodide is often added (~1.5% w/w) to improve solubility and crystallization behavior.

- The solution is cooled gradually from 55–60°C to 20–25°C with controlled stirring to induce crystallization.

- Multiple crystallization steps may be performed to reduce impurities to below 0.15% for known impurities and below 0.1% for unknown impurities.

- Final product is isolated as a perchlorate salt, typically as a solid with purity >99.5%.

Representative Process Example

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Dissolution of crude intermediate and sodium iodide in isopropanol/water mixture | 55–60°C, stirring | Ensures complete dissolution |

| 2 | Filtration of solution | Hot filtration | Removes insoluble impurities |

| 3 | pH adjustment | NaOH diluted to pH 7.5–8.5 | Stabilizes product |

| 4 | Slow addition of isopropanol | Over ~30 minutes at 45–50°C | Initiates crystallization |

| 5 | Controlled cooling | 45–50°C → 20–25°C over several hours | Promotes crystal growth |

| 6 | Reheating and final cooling | 35–40°C for 1 hour, then back to 20–25°C | Improves crystal quality |

| 7 | Filtration and drying | Under reduced pressure | Obtains dry perchlorate salt |

Analytical and Quality Control

- Purity Analysis: High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are used to quantify purity and detect impurities.

- Impurity Control: Specific impurities (e.g., impurity G and H) are monitored, with impurity levels kept below 0.15%.

- Potentiometric Titration: Silver electrode titration is used to quantify iodide content in the product.

- Solubility Testing: Filtration through 0.45 µm filters confirms solubility and absence of particulate matter.

Research Findings on Preparation Optimization

- Addition of sodium iodide improves solubility and crystallization but must be controlled to keep residual iodide below 2.5%.

- pH adjustment is critical for product stability and yield.

- Slow cooling and controlled solvent addition enhance crystal purity and morphology.

- Use of aprotic solvents with boiling points near acetone (e.g., pentane, hexane, cyclohexane, xylene) can be employed in extraction and purification steps.

- The compound is stable under the described conditions and suitable for further use in research and diagnostic applications.

Summary Data Table of Preparation Parameters

| Parameter | Typical Value/Range | Comments |

|---|---|---|

| Reaction Temperature | 55–60°C | For dissolution and reaction |

| pH | 7.5–8.5 | Adjusted with dilute NaOH |

| Sodium Iodide Content | ~1.5% w/w in crystallization | Improves solubility |

| Solvent System | Isopropanol/Water mixtures | Ratios ~5.9/3.4 to 9.9/3.4 (L/kg) |

| Cooling Profile | Slow cooling from 50°C to 20°C | Ensures good crystal formation |

| Purity (HPLC) | >99.5% | After recrystallization |

| Impurity Limits | <0.15% known, <0.1% unknown | Critical for pharmaceutical grade |

常见问题

Q. What are the optimal synthetic routes for this compound, and how can purity be ensured?

The synthesis involves multi-step reactions starting with indole derivatives. A common strategy includes condensation reactions using POCl₃ and DMF for activating carbonyl intermediates, followed by alkylation with substituted benzyl bromides under basic conditions (e.g., NaH/DMF). Purification via flash column chromatography (silica gel, PE:EA gradients) is critical to isolate the target compound. Structural validation requires HR-ESI-MS for molecular ion confirmation and ¹H/¹³C NMR to verify substituent positions and conjugation patterns .

Q. How should researchers characterize the electronic and structural properties of this compound?

Key methods include:

- UV-Vis Spectroscopy : To analyze π-conjugation length and absorption maxima, which are influenced by the hepta-1,3,5-trienyl bridge.

- ¹H/¹³C NMR : Assign methyl groups (δ ~1.5–2.0 ppm) and aromatic protons (δ ~6.5–8.5 ppm) to confirm substitution patterns.

- Mass Spectrometry (HR-ESI-MS) : Validate molecular weight (C₃₇H₃₇ClN₂O₄, 609.17 g/mol) and isotopic patterns .

Q. What stability considerations are critical for handling this perchlorate salt?

Perchlorate salts are moisture-sensitive and potentially explosive under friction or heat. Storage in anhydrous conditions (desiccator, inert atmosphere) and avoidance of mechanical stress during handling are essential. Thermal stability should be assessed via differential scanning calorimetry (DSC) .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR splitting vs. computational predictions) be resolved?

Discrepancies often arise from dynamic effects (e.g., rotational barriers in the heptatriene bridge) or solvent-dependent conformational changes. Advanced strategies include:

- Variable-Temperature NMR : To probe slow-exchange processes.

- DFT Calculations : Optimize geometries (e.g., using Gaussian or COMSOL) and simulate NMR chemical shifts for comparison with experimental data.

- 2D NMR (COSY, NOESY) : Resolve overlapping signals and confirm spatial proximity of substituents .

Q. What experimental designs are optimal for studying its photophysical properties in solution vs. solid state?

- Solution Studies : Use time-resolved fluorescence spectroscopy to measure excited-state lifetimes. Solvent polarity effects can be quantified via Stokes shifts.

- Solid-State Analysis : Employ X-ray crystallography (if single crystals are obtainable) or powder XRD to correlate packing arrangements with emission properties.

- Theoretical Modeling : TD-DFT calculations to predict absorption/emission wavelengths and compare with experimental data .

Q. How can researchers optimize synthetic yield while minimizing hazardous byproducts (e.g., perchlorate waste)?

- Green Chemistry Approaches : Replace POCl₃ with less toxic reagents (e.g., T3P®) for carbonyl activation.

- Flow Chemistry : Continuous synthesis to control exothermic reactions and reduce perchlorate accumulation.

- Waste Neutralization : Treat reaction residues with reducing agents (e.g., Fe²⁺) to degrade perchlorate ions before disposal .

Q. What computational tools are effective for predicting reactivity in cross-coupling or cyclization reactions involving this compound?

- Molecular Dynamics (MD) Simulations : Model reaction pathways using software like MOE or Schrödinger Suite.

- Machine Learning (ML) : Train models on existing indole-derivative reaction datasets to predict optimal catalysts (e.g., Pd/Cu systems) or solvent combinations.

- Reactivity Descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the benz(e)indolium core .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。